5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M7583 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of M7583 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for research and clinical use.
Chemical Reactions Analysis
Types of Reactions
M7583 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in M7583.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
M7583 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes and signaling mechanisms.
Medicine: Explored as a potential therapeutic agent for treating B-cell malignancies and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
M7583 exerts its effects by irreversibly inhibiting Bruton’s tyrosine kinase. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling events, ultimately inhibiting the growth and survival of B-cell malignancies .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with enhanced efficacy and safety profiles.
Uniqueness of M7583
M7583 stands out due to its high selectivity and potency as a Bruton’s tyrosine kinase inhibitor. It has shown superior efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMFSSGOARPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885942 | |
Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51123-09-2 | |
Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51123-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in the synthesis of Acid Red P-L?
A1: this compound serves as a diazo component in the synthesis of Acid Red P-L []. It undergoes diazotization, a chemical reaction where its amine group (-NH2) is converted into a diazonium salt. This diazonium salt then reacts with another compound called γ-acid (7-hydroxynaphthalene-2-sulfonic acid) in an acidic environment through an azo coupling reaction. This coupling results in the formation of the azo dye, Acid Red P-L.
Q2: Can you elaborate on the structural characteristics of this compound?
A2: While the provided research abstract [] focuses on the synthesis process and doesn't delve into the detailed structural characterization of this compound, we can infer some information from its name and role in the reaction. It is an aromatic sulfonamide compound with an amine group at the 5th position of the benzene ring. Additionally, it has N-ethyl and 2-methyl substituents, as well as a phenyl group attached to the sulfonamide nitrogen. Further spectroscopic analyses like NMR and mass spectrometry would be needed for a complete characterization.
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